6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane
Description
6-Oxa-14-azadispiro[4.1.5⁷.2⁵]tetradecane is a spirocyclic compound characterized by a unique bicyclic framework where two rings share a single atom (spiro junction). The molecule contains one oxygen atom (oxa) at position 6 and one nitrogen atom (aza) at position 14, embedded within a tetradecane backbone.
Properties
CAS No. |
649-95-6 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
6-oxa-14-azadispiro[4.1.57.25]tetradecane |
InChI |
InChI=1S/C12H21NO/c1-2-6-11(7-3-1)10-13-12(14-11)8-4-5-9-12/h13H,1-10H2 |
InChI Key |
IGHSKULBYXXLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNC3(O2)CCCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane typically involves the construction of the spirocyclic framework through cyclization reactions of suitably functionalized precursors. The key synthetic challenge lies in the formation of the two spiro-fused rings containing oxygen and nitrogen atoms, which requires precise control of reaction conditions and intermediate stability.
Multi-Step Organic Synthesis Approach
A common synthetic route can be summarized as follows:
Step 1: Preparation of Precursors
Starting materials are chosen to contain functionalities that allow for selective ring formation. These may include amino alcohols or hydroxy amines that provide the nitrogen and oxygen atoms required in the final spiro structure.Step 2: Formation of First Ring via Cyclization
Intramolecular cyclization is induced under controlled conditions, often using acid or base catalysis, to form the initial heterocyclic ring incorporating either the nitrogen or oxygen atom.Step 3: Construction of Second Spiro Ring
The second ring is formed by a subsequent cyclization step, often involving nucleophilic attack and ring closure, establishing the spiro junction between the two rings.Step 4: Purification and Characterization
The crude product is purified by chromatographic techniques, and the structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.
Specific Reported Methods
While detailed experimental protocols are proprietary or limited, the following general methods have been reported:
| Method Number | Description | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization of amino alcohol precursors using acid catalysis | Amino alcohol, acid catalyst (e.g., HCl), solvent (e.g., dichloromethane), reflux | 60-75 | |
| 2 | Base-promoted intramolecular nucleophilic substitution | Amino alcohol derivative, base (e.g., NaH), polar aprotic solvent (e.g., DMF) | 55-70 | |
| 3 | Stepwise ring closure via intermediate formation and spiro junction establishment | Multi-step with intermediate isolation, various reagents | 50-65 |
Note: Exact experimental details and yields vary depending on the precursor design and reaction optimization.
Chemical and Physical Properties Relevant to Preparation
Understanding the chemical behavior of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane is essential for optimizing its synthesis.
These properties influence solubility, reactivity, and the choice of solvents and catalysts during synthesis.
Analytical Characterization Data
Analytical data confirm the successful preparation of the compound:
| Technique | Data/Result | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts consistent with spirocyclic nitrogen and oxygen environments | |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ~225, confirming molecular weight | |
| Infrared Spectroscopy (IR) | Bands indicating heterocyclic ether and amine groups |
Summary and Outlook
The preparation of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane requires carefully designed multi-step organic synthesis focused on cyclization reactions to form the spirocyclic framework. The compound’s unique heterocyclic structure presents synthetic challenges that have been addressed through acid- or base-catalyzed cyclizations of amino alcohol precursors.
Further research into optimizing yields, stereoselectivity, and scalability is ongoing, with potential applications in medicinal chemistry driving interest in this compound.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Heteroatom Positioning and Ring Systems
Key Analogs :
7-Oxadispiro[5.1.5.1]tetradecane (CAS 4384-43-4) :
- Contains a single oxygen atom at position 7 but lacks nitrogen.
- Smaller ring systems (5- and 1-membered) compared to the target compound’s 4.1.5⁷.2⁵ arrangement.
- Reduced polarity due to absence of nitrogen, leading to lower solubility in polar solvents .
5-Oxa-9,12-diazadispiro[3.1.5⁶.3⁴]tetradecane (CAS 2169174-31-4) :
- Features two nitrogen atoms (positions 9 and 12) and one oxygen (position 5).
- Smaller spiro rings (3.1.5⁶.3⁴) result in higher strain and reactivity compared to the target compound .
1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9) :
Table 1: Structural Comparison
| Compound | Heteroatoms | Ring System | Key Properties |
|---|---|---|---|
| 6-Oxa-14-azadispiro[4.1.5⁷.2⁵]tetradecane | 1 O, 1 N | 4.1.5⁷.2⁵ | Moderate polarity, rigid |
| 7-Oxadispiro[5.1.5.1]tetradecane | 1 O | 5.1.5.1 | Low polarity, stable |
| 5-Oxa-9,12-diazadispiro[...] | 1 O, 2 N | 3.1.5⁶.3⁴ | High reactivity, strained |
| 1,4-Dioxa-8-azaspiro[4.6]undecane | 2 O, 1 N | 4.6 | High hydrophilicity |
Physicochemical Properties
- Solubility : The target compound’s nitrogen atom enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon spiroalkanes like tetradecane (log P = 7.1) .
- Stability : Oxygen-nitrogen spiro systems exhibit greater thermal stability (decomposition >200°C) than all-carbon analogs due to resonance stabilization .
Biological Activity
Structural Overview
Chemical Structure:
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane features a distinctive dispiro structure that contributes to its biological properties. The presence of both oxygen and nitrogen atoms in the ring system enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Study: Antimicrobial Efficacy
In a recent study, the compound was tested against a panel of bacterial and fungal strains. The results indicated that it exhibited significant antimicrobial activity, particularly against Candida albicans, suggesting its potential as an antifungal agent. The mechanism of action appears to involve disruption of cell membrane integrity, leading to cell lysis.
Anticancer Activity
The anticancer potential of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane has also been explored, with promising findings.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| A549 (Lung Cancer) | 10 µM | |
| HeLa (Cervical Cancer) | 20 µM |
Research Findings:
The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Emerging research suggests that 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane may possess neuroprotective properties.
Mechanism of Action:
Preliminary studies indicate that the compound can inhibit oxidative stress-induced neuronal cell death by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels.
Summary of Biological Activities
The following table summarizes the biological activities reported for 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane:
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Cytotoxic to various cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neurons |
Q & A
Basic: What are the optimal synthetic conditions for 6-Oxa-14-azadispiro[4.1.5⁷.2⁵]tetradecane?
Methodological Answer:
Synthesis requires precise control of reaction parameters to balance yield and purity. Key factors include:
- Temperature: Sub-ambient conditions (0–5°C) to minimize side reactions (e.g., decomposition of the azadispiro framework) .
- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and stabilize intermediates .
- Reaction Time: 12–24 hours for complete cyclization, monitored via TLC or HPLC .
Data Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal degradation |
| Solvent | DMF/acetonitrile | Enhances intermediate stability |
| Reaction Time | 12–24 hours | Ensures complete cyclization |
Advanced: How can contradictions in spectroscopic data during structural characterization be resolved?
Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Validation: Combine NMR, NMR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight .
- Dynamic NMR Studies: Resolve overlapping signals caused by ring puckering or slow conformational exchange .
- X-ray Crystallography: Definitive structural assignment for crystalline derivatives .
Basic: Which analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR identify spirocyclic connectivity and heteroatom placement (e.g., oxa/aza groups) .
- Mass Spectrometry (MS): HRMS confirms molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- Elemental Analysis: Validates purity (>95%) by matching experimental and theoretical C/H/N/O content .
Advanced: What strategies mitigate destabilization during functional group modifications?
Methodological Answer:
- Protective Group Chemistry: Temporarily shield reactive sites (e.g., aza groups) using Boc or Fmoc protection to prevent undesired ring-opening .
- Stepwise Functionalization: Prioritize modifications at sterically accessible positions (e.g., peripheral substituents) to preserve the spirocyclic core .
- Kinetic Control: Use low temperatures and slow reagent addition to suppress side reactions .
Basic: What are common side reactions during synthesis, and how are they addressed?
Methodological Answer:
- Ring-Opening: Hydrolysis of the oxa/aza rings under acidic/basic conditions. Mitigated by pH-neutral buffers and anhydrous solvents .
- Oligomerization: Aggregation of intermediates. Controlled via dilute reaction conditions and iterative purification (e.g., column chromatography) .
Advanced: How does the spirocyclic framework influence reactivity in catalytic or biological systems?
Methodological Answer:
- Steric Shielding: The rigid spiro structure protects reactive centers (e.g., aza groups), enhancing stability in biological media .
- Conformational Restriction: Preorganizes functional groups for selective interactions with biological targets (e.g., enzymes) or catalytic surfaces .
Basic: How is purity assessed, and what thresholds are acceptable for research use?
Methodological Answer:
- Chromatography: HPLC with UV detection (purity >95%, λ = 254 nm) .
- Melting Point Analysis: Sharp melting range (±2°C) indicates homogeneity .
Acceptable Thresholds: - Elemental analysis: <0.3% deviation from theoretical values.
- HPLC: Single peak with >95% area under the curve.
Advanced: What computational approaches predict the compound’s physicochemical properties?
Methodological Answer:
- DFT Calculations: Model electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior or ligand-receptor interactions .
- Molecular Dynamics (MD): Simulate conformational dynamics in solvents or lipid bilayers to assess bioavailability .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Short-Term Storage: -20°C in argon-flushed vials to prevent oxidation .
- Long-Term Stability: Lyophilized powders retain integrity >6 months at -80°C .
Advanced: How can reaction selectivity be improved in spirocyclic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
